Cas no 731018-69-2 (4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene)

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a methanesulfonyl group and a trifluoromethoxy substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom allows for further functionalization via cross-coupling reactions, while the electron-withdrawing sulfonyl and trifluoromethoxy groups enhance its utility in electrophilic substitutions or nucleophilic displacement reactions. Its stability under various reaction conditions and compatibility with diverse synthetic methodologies make it a versatile building block for constructing complex molecules. The compound’s well-defined properties ensure consistent performance in research and industrial processes.
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene structure
731018-69-2 structure
Product Name:4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
CAS No:731018-69-2
MF:C8H6BrF3O3S
MW:319.09565114975
MDL:MFCD15527445
CID:2625050
PubChem ID:53418035
Update Time:2025-05-26

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene
    • 4-BroMo-1-Methanesulfonyl-2-(trifluoroMethoxy)benzene
    • 4-bromo-1-methanesulfonyl-2-trifluoromethoxy-benzene
    • MFCD15527445
    • CS-0083353
    • DTXSID80697376
    • AS-38950
    • 731018-69-2
    • 4-BROMO-1-(METHYLSULFONYL)-2-(TRIFLUOROMETHOXY)BENZENE
    • SCHEMBL2653076
    • 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene
    • DB-380571
    • AKOS024438800
    • 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
    • MDL: MFCD15527445
    • Inchi: 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3
    • InChI Key: BTIZYKDXEHWPSN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC(F)(F)F)S(C)(=O)=O

Computed Properties

  • Exact Mass: 317.91700
  • Monoisotopic Mass: 317.91731Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.75000
  • LogP: 3.83200

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:731018-69-2)4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
Order Number:A1174054
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:27
Price ($):1228.0
Email:sales@amadischem.com

Additional information on 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene

Comprehensive Overview of 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene (CAS No. 731018-69-2)

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene (CAS No. 731018-69-2) is a high-value aromatic sulfone derivative widely utilized in pharmaceutical and agrochemical research. This compound features a unique combination of bromo, methanesulfonyl, and trifluoromethoxy functional groups, making it a versatile intermediate for cross-coupling reactions and drug discovery. Its molecular structure (C8H6BrF3O3S) has attracted significant attention in medicinal chemistry due to its potential applications in designing kinase inhibitors and antiviral agents.

Recent trends in organofluorine chemistry have amplified interest in this compound, particularly for developing PET radiotracers and bioactive molecules. The trifluoromethoxy group enhances metabolic stability—a key consideration in drug design—while the bromine substituent facilitates Suzuki-Miyaura couplings, a frequently searched topic in catalytic reaction databases. Researchers often inquire about its solubility profile (notably in DMSO and THF) and storage conditions, reflecting practical concerns in laboratory applications.

The compound's synthetic utility extends to material science, where its electron-withdrawing properties contribute to developing organic semiconductors. Patent analyses reveal growing use in OLED materials, aligning with industry demand for energy-efficient displays. Quality specifications typically emphasize HPLC purity (>98%) and heavy metal content limits, addressing stringent requirements in GMP manufacturing environments.

Environmental considerations have prompted studies on its biodegradation pathways, particularly regarding the methanesulfonyl moiety. Regulatory databases show increasing queries about REACH compliance and green chemistry alternatives, reflecting evolving industry priorities. The compound's crystallographic data (space group P21/c) frequently appears in computational chemistry discussions, aiding in molecular docking simulations for structure-activity relationship studies.

Analytical characterization typically involves NMR spectroscopy (1H, 13C, 19F) and mass spectrometry, with the molecular ion peak at 318.93 m/z serving as a key identifier. Thermal stability data (decomposition >200°C) make it suitable for high-temperature reactions, a feature valued in process chemistry optimization. Recent publications highlight its role in synthesizing heterocyclic compounds, particularly benzothiazole derivatives with potential antimicrobial activity.

Supply chain analytics indicate rising demand from contract research organizations specializing in fragment-based drug discovery. The compound's Lipinski rule parameters (MW=319.1, logP=2.8) position it favorably for lead compound development. Safety data sheets emphasize standard laboratory precautions, with particular attention to dust formation control during handling—a practical consideration frequently searched by process chemists.

Emerging applications include its use as a fluorescent probe precursor, capitalizing on the bromine atom's versatility in click chemistry modifications. The meta-substitution pattern creates unique electronic effects that influence aromatic substitution reactivity, a subject of ongoing mechanistic studies. Technical discussions often focus on column chromatography purification methods and scaling-up challenges for kilogram-scale production.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:731018-69-2)4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
A1174054
Purity:99%
Quantity:25g
Price ($):1228.0
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